Esmeraldic acid
CAS No.: 119936-20-8
Cat. No.: VC1698841
Molecular Formula: C30H22N4O5
Molecular Weight: 518.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119936-20-8 |
|---|---|
| Molecular Formula | C30H22N4O5 |
| Molecular Weight | 518.5 g/mol |
| IUPAC Name | 11-(1-hydroxyethyl)-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid |
| Standard InChI | InChI=1S/C30H22N4O5/c1-13-15-6-3-10-20-28(15)34(21-11-5-8-17(29(36)37)25(21)32-20)22-12-18(30(38)39)26-27(23(13)22)33-24-16(14(2)35)7-4-9-19(24)31-26/h3-14,32,35H,1-2H3,(H,36,37)(H,38,39) |
| Standard InChI Key | WTSDJSFJEHPIOD-UHFFFAOYSA-N |
| SMILES | CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)O)C(=O)O |
| Canonical SMILES | CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)O)C(=O)O |
Introduction
Chemical Structure and Properties
Esmeraldic acid (C₃₀H₂₂N₄O₅) has a molecular weight of 518.5 g/mol and represents a complex phenazine derivative with multiple functional groups and ring systems. According to PubChem (CID: 443632), its full IUPAC name is 11-(1-hydroxyethyl)-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.0²,¹⁵.0⁵,¹⁴.0⁷,¹².0²¹,²⁹.0²³,²⁸]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid .
Table 2.1: Chemical Properties of Esmeraldic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₂N₄O₅ |
| Molecular Weight | 518.5 g/mol |
| Exact Mass | 518.159 Da |
| Mass Error | 0.550 ppm (in negative ESI) |
| Chemical Classification | Phenazine derivative |
| Structure Type | Tetrazaheptacyclic |
| Functional Groups | Carboxylic acids (2), hydroxyl, methyl |
| PubChem CID | 443632 |
The structural complexity of esmeraldic acid arises from its tetrazaheptacyclic core, which contains multiple aromatic rings fused in a specific configuration. The molecule contains two carboxylic acid groups, a hydroxyethyl substituent, and a methyl group, all contributing to its chemical properties and biological activities. Mass spectrometric analysis has confirmed its exact mass at 518.159 Da with a mass error of 0.550 ppm in negative electrospray ionization mode .
Biosynthesis and Chemical Relationships
Esmeraldic acid is biosynthesized through a complex pathway in Streptomyces antibioticus, with its formation linked to the broader biosynthetic pathway of phenazine antibiotics. The biosynthetic route involves several key intermediates and enzymatic reactions, representing a sophisticated example of secondary metabolism in microorganisms.
Table 3.1: Key Intermediates in Esmeraldic Acid Biosynthesis
| Intermediate | Role in Biosynthesis |
|---|---|
| Phenazine-1,6-dicarboxylic acid | Initial substrate |
| 6-Acetylphenazine-1-carboxylic acid | Key intermediate following acetate incorporation |
| Saphenic acid | Precursor to both halves of esmeraldins |
| Saphenyl esters | Possible intermediates in the "Eastern" half formation |
Research using stable isotope labeling has provided significant insights into the biosynthetic pathway. Feeding experiments with labeled compounds including [2-²H₁, ³H]-acetate, [12,13-²H₄]-saphenic acid, and other precursors have revealed that the biosynthesis involves incorporation of acetate, particularly C-2 of acetate, into the structure . These experiments demonstrated that:
Esmeraldic acid is closely related to several other phenazine derivatives, forming part of a family of structurally related compounds with similar biosynthetic origins:
Table 3.2: Compounds Related to Esmeraldic Acid
| Compound | Relationship to Esmeraldic Acid |
|---|---|
| Saphenyl ester | Precursor in biosynthetic pathway |
| Saphenamycin | Related phenazine derivative |
| Esmeraldin A | Dimeric structure related to esmeraldic acid |
| Esmeraldin B | Structural variant of esmeraldin |
| Esmeraldic acid dimethyl esters I and II | Epimeric derivatives at N-15 position |
Studies have shown that esmeraldic acid can be isolated as dimethyl esters (compounds 3 and 4 in research literature), which are epimeric at the N-15 position. NMR analysis of their Mosher's esters has provided further insights into the stereochemical properties of these derivatives .
Biological Activities
Esmeraldic acid has demonstrated a range of biological activities that make it a compound of interest for potential therapeutic applications. While comprehensive quantitative data on all activities remains limited in the available literature, several important functions have been identified.
Table 4.1: Reported Biological Activities of Esmeraldic Acid
| Biological Activity | Description |
|---|---|
| Antibacterial | Activity against various bacterial strains |
| Anticonvulsant | Potential applications in seizure management |
| Neuroprotective | Protection of neural cells from damage |
| Antioxidative | Ability to neutralize free radicals |
| Anti-inflammatory | Reduction of inflammatory responses |
Recent research has highlighted the diverse activities of esmeraldic acid, positioning it as a compound with multiple potential therapeutic applications . The antibacterial properties of esmeraldic acid are consistent with those observed in other phenazine compounds, which are known for their antimicrobial activities. Studies of related phenazines have shown activity against both Gram-positive and Gram-negative bacteria, suggesting similar potential for esmeraldic acid.
The neuroprotective and anticonvulsant properties represent particularly interesting avenues for further research, as they suggest potential applications in neurological disorders. Additionally, the antioxidative and anti-inflammatory activities could have relevance in conditions characterized by oxidative stress and chronic inflammation.
Analytical Techniques and Research Methods
Various analytical techniques have been employed to study esmeraldic acid, providing insights into its structure, biosynthesis, and biological activities. These methods have been crucial for characterizing this complex compound and understanding its properties.
Table 5.1: Analytical Techniques Used in Esmeraldic Acid Research
| Technique | Application in Esmeraldic Acid Research |
|---|---|
| Mass Spectrometry (MS) | Determination of exact mass and molecular formula |
| UPLC-Q-TOF MS | Metabolomic profiling and identification |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemical analysis |
| Stable Isotope Labeling | Investigation of biosynthetic pathways |
| Bioassays | Evaluation of biological activities |
High-resolution liquid chromatography-mass spectrometry (HR-LCMS) has been particularly valuable for identifying esmeraldic acid in complex mixtures and metabolomic studies. In one study, esmeraldic acid was detected with an exact mass of 518.159 Da and a mass error of 0.550 ppm using negative electrospray ionization .
Nuclear magnetic resonance (NMR) spectroscopy has been essential for structural elucidation, particularly for determining the stereochemistry of esmeraldic acid derivatives. NMR analysis of Mosher's esters has provided detailed information about the stereochemical properties of esmeraldic acid dimethyl esters .
Sophisticated biosynthetic studies using stable isotope labeling have been critical for understanding the formation of esmeraldic acid in Streptomyces antibioticus. These studies have involved feeding labeled precursors to cultures and analyzing the incorporation patterns in the resulting metabolites .
Current Research Status and Knowledge Gaps
Despite significant progress in understanding esmeraldic acid, several knowledge gaps persist in the scientific literature. Current research has primarily focused on structural characterization and biosynthetic pathways, with less comprehensive information available on certain aspects of its biology and chemistry.
Table 6.1: Current Knowledge Status and Research Gaps
| Area | Current Knowledge Status | Research Gaps |
|---|---|---|
| Chemical Structure | Well-characterized | Detailed three-dimensional analysis |
| Biosynthesis | Partially elucidated | Complete enzymatic mechanisms |
| Biological Activities | Several identified | Quantitative activity data (IC₅₀, etc.) |
| Mechanism of Action | Limited information | Molecular targets and pathways |
| Clinical Applications | Preliminary stage | Human studies and therapeutic potential |
Future research directions should address these gaps to develop a more comprehensive understanding of esmeraldic acid. Key priorities include:
-
Detailed mechanistic studies to understand how esmeraldic acid exerts its biological activities
-
Development of efficient synthetic routes to produce esmeraldic acid and derivatives
-
Structure-activity relationship studies to identify key pharmacophores
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Comprehensive evaluation of potential therapeutic applications
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Investigation of potential synergistic effects with other bioactive compounds
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